molecular formula C10H18N2O3 B1524445 tert-Butyl 3-acetamidoazetidine-1-carboxylate CAS No. 874881-01-3

tert-Butyl 3-acetamidoazetidine-1-carboxylate

Cat. No. B1524445
CAS RN: 874881-01-3
M. Wt: 214.26 g/mol
InChI Key: YLCMFFZFBFOTDQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-acetamidoazetidine-1-carboxylate” is a chemical compound with the molecular formula C10H18N2O3 . It is used in the field of pharmaceutical research and development .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 3-acetamidoazetidine-1-carboxylate” is 214.26 . More detailed structural information such as NMR, HPLC, LC-MS, UPLC can be found in the document regarding this compound .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Histamine H4 Receptor Ligands : Research led to the development of a potent anti-inflammatory agent and antinociceptive compound, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

  • Antiarthritic Agents : Novel compounds with antiarthritic properties were discovered, showing potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, underscoring their potential as drug candidates (Inagaki et al., 2000).

  • Inhibitors for Alzheimer's Disease : Benzoxazole derivatives evaluated for their inhibitory activity against enzymes linked to Alzheimer's disease demonstrated significant potential for reducing adverse effects associated with the disease (Celik et al., 2020).

  • Antibacterial Agents : Synthesis of thiazolidine and arylthiazolidine derivatives showcased improved antibacterial activities against various bacterial strains, proposing new avenues for antibiotic development (Song et al., 2009).

Organic Synthesis and Catalysis

  • Azetidine-3-carboxylic Acids : Demonstrated an improved, gram-scale synthesis of protected 3-haloazetidines, which are key building blocks in medicinal chemistry, facilitating the creation of valuable azetidine derivatives (Ji et al., 2018).

  • Cycloaddition Reactions : Research on silylmethyl-substituted aziridine and azetidine compounds revealed their efficiency in formal cycloaddition reactions, opening new pathways for the synthesis of complex molecules (Yadav & Sriramurthy, 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

tert-butyl 3-acetamidoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCMFFZFBFOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680263
Record name tert-Butyl 3-acetamidoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874881-01-3
Record name tert-Butyl 3-acetamidoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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